molecular formula C9H11F2N B2820504 (1s)-1-[4-(Difluoromethyl)phenyl]ethylamine CAS No. 1213446-58-2

(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine

Cat. No.: B2820504
CAS No.: 1213446-58-2
M. Wt: 171.191
InChI Key: XUJSGSIZSYFAPN-LURJTMIESA-N
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Description

(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine is a chiral phenethylamine derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C9H11F2N and a molecular weight of 171.19, serves as a valuable enantiopure building block for the synthesis of more complex molecules . As a substituted phenethylamine, it shares a core structural motif with a wide range of biologically active compounds, including central nervous system stimulants, entactogens, and antidepressants . The presence of the difluoromethyl group on the phenyl ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a crucial feature for structure-activity relationship (SAR) studies in medicinal chemistry . The specific stereochemistry of the (1S)-enantiomer is critical for research involving chiral environments, such as the synthesis of specific receptor ligands or the investigation of enzymatic interactions . The primary value of this chemical lies in its application as a key intermediate in organic synthesis and drug discovery efforts, particularly in the development of novel active compounds . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(1S)-1-[4-(difluoromethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJSGSIZSYFAPN-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is operationally simple and offers good functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of (1s)-1-[4-(Difluoromethyl)phenyl]ethylamine may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1s)-1-[4-(Difluoromethyl)phenyl]ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethylamines.

Scientific Research Applications

(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1s)-1-[4-(Difluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets within the body. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethyl Analogs
  • Example : (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine (CAS 84499-73-0)
    • Structural Difference : Replaces –CF₂H with –CF₃.
    • Impact : The trifluoromethyl group is more electron-withdrawing, increasing the compound’s acidity and resistance to oxidative metabolism. This enhances stability but may reduce solubility due to higher lipophilicity .
    • Molecular Weight : 203.2 g/mol (vs. ~195–200 g/mol for difluoromethyl analog, estimated) .
Chloro-Fluoro Hybrids
  • Example : (S)-1-(4-Chloro-2-fluorophenyl)ethylamine (CAS 856758-58-2)
    • Structural Difference : Combines chloro (–Cl) and fluoro (–F) substituents.
    • Impact : Chlorine increases steric bulk and lipophilicity, while fluorine fine-tunes electronic properties. Such hybrids are common in bioactive molecules targeting G-protein-coupled receptors .
Methoxy-Fluoro Derivatives
  • Example : (1S)-1-(4-Fluoro-3-methoxyphenyl)ethylamine hydrochloride (CAS 2089389-09-1)
    • Structural Difference : Adds a methoxy (–OCH₃) group at the meta position.
    • Impact : Methoxy groups donate electrons, counteracting the electron-withdrawing effect of fluorine. This balance can improve binding affinity in enzyme inhibitors .

Positional Isomerism

Meta-Substituted Analogs
  • Example: (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine (CAS 127852-21-5) Structural Difference: Trifluoromethyl group at meta instead of para.
Ortho-Substituted Derivatives
  • Example : (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine (CAS 127733-46-4)
    • Structural Difference : Substituent at ortho position.
    • Impact : Ortho substitution introduces steric hindrance, which can disrupt planar interactions in binding pockets but improve selectivity for certain targets .

Stereochemical Variations

  • Enantiomers :
    • (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine (CAS 578027-35-7) vs. (S)-enantiomer (CAS 84499-73-0).
    • Impact : Enantiomers exhibit divergent biological activities. For example, the S-enantiomer may show higher affinity for serotonin receptors, while the R-form could be inactive or bind to off-target proteins .

Amine Substitution Patterns

Secondary Amines
  • Example : N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS 574731-05-8)
    • Structural Difference : Methylation of the amine group (–NHCH₃ vs. –NH₂).
    • Impact : Reduces basicity and increases membrane permeability. However, methylation may hinder hydrogen-bonding interactions critical for target engagement .
Hydrochloride Salts
  • Example : (1S)-1-(4-Chloro-2-fluorophenyl)ethylamine hydrochloride (CAS 2633638-66-9)
    • Impact : Salt formation improves crystallinity and solubility, facilitating formulation in drug development .

Research Implications

  • Pharmaceutical Design: The para-difluoromethyl group offers a compromise between the metabolic stability of trifluoromethyl and the solubility of non-fluorinated analogs. Its chiral center enables enantioselective targeting, critical for minimizing off-target effects .
  • Agrochemical Applications : Fluorinated ethylamines are explored as intermediates in pesticide synthesis, where fluorine enhances durability against environmental degradation .

Biological Activity

(1S)-1-[4-(Difluoromethyl)phenyl]ethylamine is a chiral organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a difluoromethyl group attached to a phenyl ring, which significantly influences its physicochemical properties and biological activity. The presence of the difluoromethyl substituent enhances lipophilicity and may affect the compound's interaction with biological targets.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. Its structural analogs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with similar difluoromethyl substitutions have shown promising results in inhibiting cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Case Studies and Experimental Findings

  • Cell Proliferation Inhibition : A study evaluating the cytotoxic effects of related compounds revealed IC50 values indicating significant inhibition of cell growth. For example, compounds structurally similar to this compound exhibited IC50 values ranging from 0.11 to 2.78 µM against MCF-7 cells, suggesting potent anticancer properties .
  • Mechanism of Action : Flow cytometry analysis demonstrated that these compounds could arrest the cell cycle at the G1 phase and trigger apoptosis through increased caspase 3/7 activity, highlighting their potential as anticancer agents .
  • Binding Affinity Studies : Research on related ligands has shown high selectivity for cannabinoid receptors (CB1), with binding affinities in the low nanomolar range (< 1 nM). This suggests that this compound may also interact with similar receptors, influencing neuropharmacological pathways .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesIC50 Values (µM)Unique Aspect
This compound Difluoromethyl group on phenyl ringTBDChiral center enhances activity
4-(Fluoromethyl)phenyl ethylamine Contains only one fluorine atom2.5Lower lipophilicity compared to difluoro
1-[4-(Trifluoromethyl)phenyl]ethanamine Trifluoromethyl group instead of difluoro0.5Increased lipophilicity
2-Amino-5-(difluoromethyl)benzene Amine at different position5.0Different substitution pattern

Synthesis Routes

The synthesis of this compound can be achieved through various methods, including:

  • N-alkylation reactions : Utilizing difluoromethyl precursors in nucleophilic substitution reactions.
  • Chiral resolution techniques : To obtain the specific (S)-enantiomer from racemic mixtures.

These synthetic approaches are crucial for producing the compound with high purity and yield for subsequent biological evaluations.

Q & A

Q. What are the optimized synthetic routes for (1S)-1-[4-(Difluoromethyl)phenyl]ethylamine, and how can purity be ensured?

The synthesis typically involves:

  • Difluoromethylation : Introducing the difluoromethyl group to a phenyl precursor using reagents like ClCF₂H under anhydrous conditions .
  • Chiral Resolution : Employing chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer. Techniques such as chiral HPLC or capillary electrophoresis are critical for verifying enantiomeric purity (>98%) .
  • Purification : Column chromatography with silica gel or reverse-phase systems, followed by recrystallization in ethanol/water mixtures, ensures high purity (>97%) .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the difluoromethyl group (δ ~5.8 ppm for CF₂H) and chiral center configuration .
  • X-ray Crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding with the amine group) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (171.19 g/mol) and isotopic patterns from fluorine .

Q. How is the compound screened for initial biological activity in academic research?

  • Cytotoxicity Assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to controls like 5-fluorouracil .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to measure Ki values .
  • Enzyme Inhibition : Kinetic studies using fluorogenic substrates to assess inhibition constants (e.g., monoamine oxidase) .

Advanced Research Questions

Q. How do enantiomer-specific differences impact the biological activity of this compound?

The (S)-enantiomer often shows higher receptor selectivity due to steric complementarity. For example:

  • Serotonin Receptors : (S)-enantiomers exhibit 10-fold higher affinity (Ki = 15 nM) than (R)-forms in 5-HT₂A binding assays .
  • Metabolic Stability : Chiral LC-MS/MS reveals slower hepatic clearance of the (S)-form in vitro (t₁/₂ = 45 min vs. 22 min for (R)) .
    Methodological Recommendation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for pharmacokinetic studies .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects (e.g., oxidative stress pathways) .
  • Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay to identify outliers or cell line-specific sensitivities .

Q. What computational strategies predict the binding affinity of this compound to novel targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting interactions with receptors (e.g., NMDA subtypes) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Train models using datasets from PubChem to correlate structural descriptors (e.g., LogP, polar surface area) with activity .

Q. What experimental designs assess the compound’s stability under varying environmental conditions?

  • Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C in N₂ atmosphere) .
  • Long-Term Stability : Store at 25°C/60% RH and monitor purity via HPLC at 0, 3, 6, and 12 months .

Q. How can enantioselective synthesis be scaled without compromising yield?

  • Continuous Flow Reactors : Improve reaction control and reduce racemization (e.g., 95% ee at 10 g scale) .
  • Biocatalysis : Immobilized lipases or transaminases for asymmetric synthesis (e.g., 88% yield, 99% ee) .

Comparative Analysis of Structurally Similar Compounds

Compound NameStructural FeaturesKey Biological ActivitiesReference
(S)-1-(4-Fluorophenyl)ethylamineFluorine at para position, lacks difluoromethylModerate 5-HT₁A affinity (Ki = 120 nM)
(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamineCF₃ instead of CF₂HEnhanced cytotoxicity (IC₅₀ = 8 µM in HeLa)
FluoxetineDifluoromethyl omitted, SSRI pharmacophoreSelective serotonin reuptake inhibition

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